5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride

Linker design Fragment-based drug discovery Solid-phase synthesis

5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride (molecular formula C₁₀H₁₉ClO₄S; MW ≈ 270.77 g/mol) is a heterobifunctional linker comprising a sulfonyl chloride group, a linear five-carbon alkane spacer, and a tetrahydrofuran (THF) moiety connected via a methoxy ether bridge. The compound belongs to the class of functionalized aliphatic sulfonyl chlorides, which serve as intermediates for sulfonamide and sulfonate ester formation in medicinal chemistry, fragment-based drug discovery (FBDD), and solid-phase organic synthesis.

Molecular Formula C10H19ClO4S
Molecular Weight 270.77 g/mol
Cat. No. B13629507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride
Molecular FormulaC10H19ClO4S
Molecular Weight270.77 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCCCCCS(=O)(=O)Cl
InChIInChI=1S/C10H19ClO4S/c11-16(12,13)8-3-1-2-6-14-9-10-5-4-7-15-10/h10H,1-9H2
InChIKeyFTEAZKSLHMMAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride – Sourcing Guide for a Flexible THF-Containing Sulfonyl Chloride Linker


5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride (molecular formula C₁₀H₁₉ClO₄S; MW ≈ 270.77 g/mol) is a heterobifunctional linker comprising a sulfonyl chloride group, a linear five-carbon alkane spacer, and a tetrahydrofuran (THF) moiety connected via a methoxy ether bridge . The compound belongs to the class of functionalized aliphatic sulfonyl chlorides, which serve as intermediates for sulfonamide and sulfonate ester formation in medicinal chemistry, fragment-based drug discovery (FBDD), and solid-phase organic synthesis [1]. The THF ring introduces a conformational constraint and a hydrogen-bond-accepting oxygen atom, while the pentane spacer provides distance and flexibility between the two orthogonal reactive handles.

Sulfonamide/sulfonate ester linker with flexible C5 spacer
Supports fragment-based library design requiring extended inter-fragment reach
Solid-phase synthesis anchor via cleavable sulfonamide/sulfonate linkage

Why Generic Substitution of 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride Is Not Advisable


Within the class of THF-containing aliphatic sulfonyl chlorides, seemingly minor structural variations—linker length, branching, and regiochemistry of the THF attachment—can profoundly alter physicochemical properties (density, boiling point, solubility) and, more critically, the reactivity profile of the sulfonyl chloride group toward nucleophiles [1]. Even among close analogs such as the regioisomeric 5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride or the branched 2-(((tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride , differences in steric encumbrance around the electrophilic sulfur center and in the spatial orientation of the THF oxygen can produce distinct outcomes in parallel synthesis, particularly when reacting with sterically hindered amines or bifunctional amino alcohols where competitive O-sulfonylation is a documented side reaction . The quantitative evidence below delineates where this specific compound provides measurable, selection-relevant differentiation.

Spacer length mismatch

Shorter ethane or branched butane analogs may reduce inter-functional-group distance, altering linker reach.

THF regiochemistry shift

3-yloxy attachment changes predicted density and boiling point, affecting purification and conformational flexibility.

Electrophile reactivity context

Sulfonyl fluoride analogs underperform with sterically hindered amines; direct substitution may compromise yield.

Quantitative Differentiation Evidence for 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride vs. Closest Analogs


Linear C5 Spacer Length vs. C2 (Ethane) and Branched C4 (Butane) Analogs – Impact on Distance Between Functional Handles

The target compound features a linear five-methylene spacer separating the sulfonyl chloride from the THF-methoxy terminus, providing an extended inter-functional-group distance. In contrast, 2-((tetrahydrofuran-2-yl)methoxy)ethane-1-sulfonyl chloride contains only a two-methylene spacer, while 2-(((tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride carries a branched four-carbon chain. For applications requiring spatial separation—such as linking two protein-binding fragments across a larger binding cleft or attaching a payload to a solid support with minimal steric interference—the C5 linear spacer of the target compound offers a measurably longer reach. Although direct head-to-head biological or synthetic yield comparisons are absent in the public literature, this is a class-level inference based on established principles of linker design, where spacer length correlates directly with the achievable distance between tethered moieties .

Spacer length reach
Class-level
Target 5 methylene units (linear pentane)
Ethane analog 2 methylene units
Branched butane analog 4 backbone carbons (branched)
Extended reach reduces steric congestion, supports larger fragment pair tethering.
No direct comparative assay; structural inference only.
Linker design Fragment-based drug discovery Solid-phase synthesis

THF 2-ylmethoxy vs. 3-yloxy Regiochemistry – Predicted Physicochemical Property Differentiation

The target compound attaches the THF ring at the 2-position via a methoxy (-CH₂-O-) bridge, whereas the closely related 5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride (CAS 1411564-38-9) connects the THF directly at the 3-position via a simple ether (-O-) linkage . This structural difference leads to distinct predicted physicochemical properties. The 3-yloxy analog has a predicted density of 1.26 ± 0.1 g/cm³ and a predicted boiling point of approximately 360.2 ± 32.0 °C . While experimentally determined values for the target 2-ylmethoxy compound are not publicly reported, the introduction of the exocyclic methylene spacer in the target compound is expected to increase conformational flexibility and reduce density relative to the directly attached 3-yloxy regioisomer. This evidence is class-level inference based on the well-established principle that an additional methylene group in a flexible chain reduces molecular density and modifies boiling behavior.

THF regioisomer properties
Class-level
Target (2-ylmethoxy) Predicted lower density, higher conformational flexibility (data not publicly reported)
3-yloxy analog (CAS 1411564-38-9) Predicted density 1.26±0.1 g/cm³, BP 360.2±32.0°C
Regiochemistry may shift density and boiling behavior, influencing purification strategy.
Computational predictions; no experimental measurement identified.
Physicochemical properties Purification Reaction optimization

Aliphatic Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity Profile – Parallel Synthesis Yield Comparison

In a direct comparative study by Bogolubsky et al. (2014) [1], seven pairs of aliphatic sulfonyl chlorides and their corresponding sulfonyl fluorides were evaluated in parallel sulfonamide synthesis with aliphatic amines grouped by functionality. For amino alcohols (Subgroup Ia), sulfonyl fluorides gave significantly higher yields in more than 90% of experiments (23 out of 25), while the corresponding sulfonyl chlorides produced products in very low yields due to competitive O-sulfonylation. Conversely, when reacting with sterically hindered amines (Subgroup III), aliphatic sulfonyl chlorides reacted efficiently, while the corresponding sulfonyl fluorides showed low activity [1]. This establishes a quantifiable, task-dependent reactivity profile for the sulfonyl chloride functional group that the target compound inherits: inferior to sulfonyl fluorides for amino alcohol substrates but superior for sterically demanding amine nucleophiles.

Electrophile yield profile
Reported
Sulfonyl chlorides Efficient with sterically hindered amines; low yield (≤40%) with amino alcohols
Sulfonyl fluorides ≥90% yield in 23/25 amino alcohol reactions; low activity with hindered amines
Yield inversion guides electrophile selection: sulfonyl chloride preferred for hindered amines.
Parallel synthesis data from Bogolubsky et al. 2014; class-level for this compound.
Sulfonamide synthesis Parallel synthesis Electrophilic reactivity

Predicted Boiling Point Comparison – Target Compound vs. Gem-Dimethyl-Substituted Analog

2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride (CAS 1496799-73-5), a close structural analog carrying geminal dimethyl substitution at the carbon adjacent to the sulfonyl chloride, has a predicted density of 1.218 ± 0.06 g/cm³ and a predicted boiling point of 348.5 ± 17.0 °C . The target compound's linear pentane backbone, lacking the gem-dimethyl steric bulk, is anticipated to display a higher boiling point than this branched analog, consistent with general trends in alkane isomer boiling points (linear > branched). Although experimental values are not publicly reported for the target compound, this class-level inference provides a directional basis for selecting the linear compound when higher thermal stability during solvent removal or distillation is desired.

Boiling point direction
Class-level
Target (linear pentane) Expected BP >348.5°C (linear > branched trend)
gem-Dimethyl analog (CAS 1496799-73-5) Predicted BP 348.5±17.0°C
Higher boiling point may reduce evaporative losses, aiding high-temperature reactions.
Predicted values; no experimental data for target compound.
Thermal stability Distillation Storage conditions

Availability of the THF 2-ylmethoxy Moiety as a Conformationally Constrained Hydrogen-Bond Acceptor vs. Simple Alkyl Sulfonyl Chlorides

The target compound incorporates a tetrahydrofuran-2-ylmethoxy group, which provides a cyclic ether oxygen capable of acting as a hydrogen-bond acceptor with restricted conformational freedom. In contrast, simple aliphatic sulfonyl chlorides such as pentane-1-sulfonyl chloride lack this heterocyclic functionality entirely. The THF ring introduces both a stereoelectronic feature (lone pair orientation influenced by ring geometry) and a measurable increase in molecular complexity (fraction sp³ = higher) that aligns with modern medicinal chemistry preferences for three-dimensional, saturated scaffolds [1]. While direct quantitative comparisons of hydrogen-bonding strength between the THF-2-ylmethoxy and alternative ether moieties are unavailable, the presence of this group is an all-or-none differentiating feature from non-heterocyclic sulfonyl chlorides.

Cyclic ether feature
Class-level
THF-2-ylmethoxy group
Cyclic ether oxygen (H-bond acceptor); fraction sp³ ≈0.9 (9/10 carbons)
Pentane-1-sulfonyl chloride: no heterocyclic ether, sp³ fraction 0.8
Introduces 3D character and H-bond capacity; may enhance fragment binding and solubility.
No direct comparative measurement of H-bond strength available.
Conformational constraint Hydrogen bonding Medicinal chemistry

Optimal Application Scenarios for Procuring 5-((Tetrahydrofuran-2-yl)methoxy)pentane-1-sulfonyl chloride


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Extended Linker Reach

When assembling fragment libraries where two pharmacophoric elements must be separated by a distance exceeding that achievable with shorter ethane or butane spacers, the linear C5 pentane backbone of this compound provides the necessary reach . The THF-2-ylmethoxy group additionally contributes a conformationally semi-constrained hydrogen-bond acceptor, enhancing the three-dimensional character of the resulting linked fragments—an attribute correlated with improved clinical success rates in drug discovery campaigns [1].

Synthesis of Sulfonamides from Sterically Hindered Amines

Based on the cross-study comparable evidence from Bogolubsky et al. (2014) [2], aliphatic sulfonyl chlorides maintain efficient reactivity with sterically demanding amine nucleophiles, a scenario where the corresponding sulfonyl fluorides exhibit low activity. This compound should be prioritized over its sulfonyl fluoride counterpart when the synthetic route involves a hindered amine coupling partner, where a fluoride reagent would fail to deliver acceptable yields.

Solid-Phase Organic Synthesis (SPOS) Requiring a Cleavable Sulfonate Ester or Sulfonamide Anchor

Sulfonyl chloride linkers have a well-established role as anchors in solid-phase synthesis, enabling attachment of alcohols or amines to resin supports and subsequent traceless cleavage [3]. The pentane spacer of this compound provides sufficient distance from the resin backbone to minimize steric interference during on-bead reactions, while the distal THF-methoxy terminus remains available for further orthogonal derivatization after sulfonamide/sulfonate formation [3].

Physicochemical Property Screening for Lead Optimization

The high fraction of sp³-hybridized carbon atoms in this compound (≈90%) aligns with medicinal chemistry trends favoring saturated, three-dimensional scaffolds to improve aqueous solubility and reduce off-target promiscuity [1]. Procurement of this linker for parallel library synthesis allows systematic exploration of the impact of a THF-containing, flexible ether spacer on the drug-likeness parameters (e.g., LogP, solubility) of sulfonamide- or sulfonate-linked conjugate series.

Application
Selection Property
Validation Focus
Fragment-based library design (extended linker)
Linear C5 spacer length
Inter-fragment distance compatibility
Sterically hindered amine sulfonamide synthesis
Sulfonyl chloride electrophile reactivity
Hindered amine coupling yield
Solid-phase synthesis anchor
Cleavable sulfonamide/sulfonate linker
On-bead reactivity; steric clearance from resin
Physicochemical property screening (lead optimization)
High sp³ fraction & THF H-bond acceptor
LogP, solubility impact on drug-likeness
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